1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- is a seven-membered heterocyclic compound containing nitrogen atoms. It is part of the azepine family, which is known for its significant role in medicinal chemistry due to its unique structural properties and biological activities .
Preparation Methods
The synthesis of 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- can be achieved through various synthetic routes. One common method involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another approach is through multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds . Industrial production methods often involve one-pot synthesis procedures, which are efficient and cost-effective .
Chemical Reactions Analysis
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepine oxides, while reduction can produce azepine derivatives with reduced nitrogen atoms .
Scientific Research Applications
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- can be compared with other similar compounds such as benzodiazepines, oxazepines, and thiazepines. These compounds share a similar seven-membered ring structure but differ in the types and positions of heteroatoms within the ring. The unique combination of nitrogen atoms in 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- gives it distinct chemical and biological properties .
Similar Compounds
- Benzodiazepines
- Oxazepines
- Thiazepines
Properties
CAS No. |
850893-09-3 |
---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylmethyl)azepane |
InChI |
InChI=1S/C11H17N3/c1-3-10(4-8-12-5-1)9-11-13-6-2-7-14-11/h2,6-7,10,12H,1,3-5,8-9H2 |
InChI Key |
YKRTWYJMOPPKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)CC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.